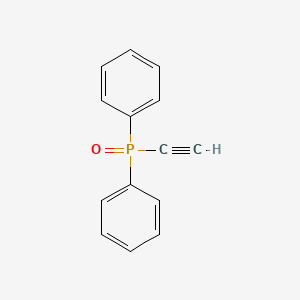
甲醇锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methoxide, also known as lithium methoxide, is a chemical compound with the formula CH₃OLi. It is a white, hygroscopic powder that is highly soluble in methanol. This compound is primarily used as a strong base in organic synthesis and as a reagent in various chemical reactions.
科学研究应用
Lithium methoxide has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the preparation of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
Lithium methoxide, also known as lithium methanolate or lithium;methanolate, is a compound with the formula LiCH3O . It is the lithium salt of methanol and is used in various applications, including as a strong base in deprotonation reactions of various acidic functional groups, such as alcohols, phenols, and carboxylic acids . It also acts as a catalyst in esterification reactions .
Target of Action
Lithium methoxide primarily targets acidic functional groups, such as alcohols, phenols, and carboxylic acids . It acts as a strong base, deprotonating these groups and facilitating various chemical reactions .
Mode of Action
Lithium methoxide interacts with its targets by deprotonating them, effectively removing a hydrogen ion (H+) from the target molecule . This changes the chemical structure of the target, allowing it to undergo further reactions .
Biochemical Pathways
It is known that lithium, in general, can inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium would be expected to enhance the activity of BDNF .
Pharmacokinetics
The pharmacokinetics of lithium, the parent compound of lithium methoxide, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window
Result of Action
The result of lithium methoxide’s action is the facilitation of various chemical reactions. By deprotonating acidic functional groups, it allows these groups to undergo further reactions . In addition, it can act as a catalyst in esterification reactions .
准备方法
Synthetic Routes and Reaction Conditions: Lithium methoxide can be synthesized by reacting metallic lithium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Li} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{OLi} + \text{H}_2 \uparrow ]
Industrial Production Methods: In industrial settings, lithium methanolate is often produced by dissolving lithium hydroxide in methanol. This method is preferred due to its simplicity and efficiency: [ \text{LiOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OLi} + \text{H}_2\text{O} ]
Types of Reactions:
Oxidation: Lithium methoxide can undergo oxidation reactions, although these are less common.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: Lithium methoxide is frequently used in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Reagents: Common reagents include alkyl halides, esters, and carbonyl compounds.
Conditions: These reactions typically occur under anhydrous conditions to prevent the hydrolysis of lithium methanolate.
Major Products:
From Alkyl Halides: Produces ethers.
From Esters: Produces alcohols.
From Carbonyl Compounds: Produces alcohols or ketones, depending on the specific reaction.
相似化合物的比较
Sodium Methanolate (CH₃ONa): Similar in reactivity but less soluble in methanol.
Potassium Methanolate (CH₃OK): More reactive but also more hygroscopic.
Lithium Ethoxide (C₂H₅OLi): Similar in reactivity but used in different synthetic applications.
Uniqueness: Lithium methoxide is unique due to its high solubility in methanol and its strong basicity, making it particularly useful in organic synthesis. Its reactivity is also more controlled compared to its sodium and potassium counterparts, providing more precise outcomes in chemical reactions.
属性
CAS 编号 |
865-34-9 |
|---|---|
分子式 |
CH4LiO |
分子量 |
39.0 g/mol |
IUPAC 名称 |
lithium;methanolate |
InChI |
InChI=1S/CH4O.Li/c1-2;/h2H,1H3; |
InChI 键 |
GLXCXYZWVRLFFY-UHFFFAOYSA-N |
SMILES |
[Li+].C[O-] |
规范 SMILES |
[Li].CO |
Key on ui other cas no. |
865-34-9 |
物理描述 |
Liquid |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















